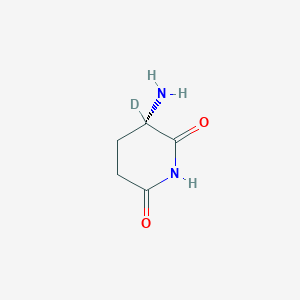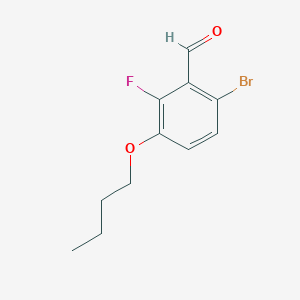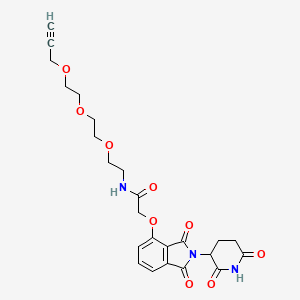
Thalidomide-O-acetamido-PEG3-propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-acetamido-PEG3-propargyl is a synthetic compound that incorporates a thalidomide-based ligand and a propargyl-functionalized polyethylene glycol (PEG) spacer. This compound is primarily used in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The propargyl group allows for the attachment of the compound to other molecules, facilitating targeted delivery to specific cells or tissues .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG3-propargyl typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
PEGylation: The activated thalidomide is then reacted with a PEG spacer to form Thalidomide-O-PEG.
Propargylation: The PEGylated thalidomide is further reacted with a propargylating agent to introduce the propargyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions: Thalidomide-O-acetamido-PEG3-propargyl undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in substitution reactions, allowing the compound to be attached to other molecules.
Click Chemistry:
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Azide-Containing Molecules: React with the propargyl group in click chemistry reactions.
Major Products: The major products formed from these reactions are typically conjugates of this compound with other molecules, enhancing its functionality and specificity .
科学的研究の応用
Thalidomide-O-acetamido-PEG3-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the targeted degradation of specific proteins.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by selectively degrading target proteins.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory conditions, by targeting disease-related proteins.
Industry: Utilized in the development of advanced drug delivery systems and therapeutic agents
作用機序
The mechanism of action of Thalidomide-O-acetamido-PEG3-propargyl involves its role as a PROTAC linker. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, and recruits target proteins for ubiquitination and subsequent degradation by the proteasome. This targeted degradation disrupts specific cellular pathways, leading to the desired therapeutic effects .
類似化合物との比較
Thalidomide-O-amido-PEG4-propargyl: Similar structure but with a longer PEG spacer.
Lenalidomide-5’-acetamido-O-PEG3-propargyl: Another thalidomide derivative with similar applications in PROTAC technology
Uniqueness: Thalidomide-O-acetamido-PEG3-propargyl is unique due to its specific PEG spacer length and propargyl functional group, which provide optimal balance between solubility, stability, and reactivity. This makes it particularly effective in targeted protein degradation applications .
特性
分子式 |
C24H27N3O9 |
|---|---|
分子量 |
501.5 g/mol |
IUPAC名 |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C24H27N3O9/c1-2-9-33-11-13-35-14-12-34-10-8-25-20(29)15-36-18-5-3-4-16-21(18)24(32)27(23(16)31)17-6-7-19(28)26-22(17)30/h1,3-5,17H,6-15H2,(H,25,29)(H,26,28,30) |
InChIキー |
MEOVZDWFMKUTQA-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)
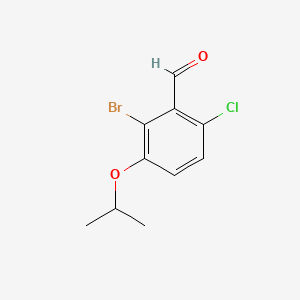
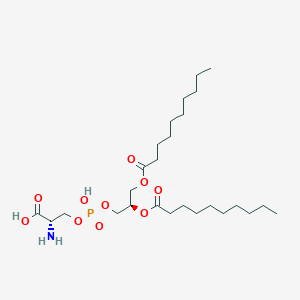
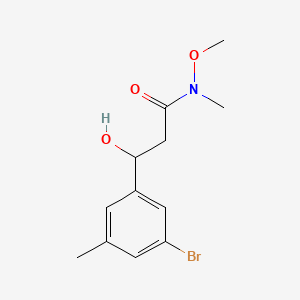
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
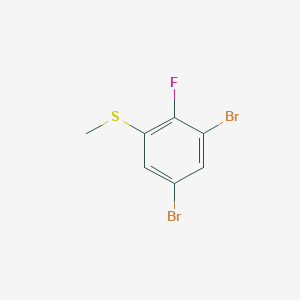

![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)

